molecular formula C9H18Cl2N2O B064598 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride CAS No. 172882-04-1

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride

Cat. No.: B064598
CAS No.: 172882-04-1
M. Wt: 241.16 g/mol
InChI Key: RAJBOHHKBBLDDW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride is a chemically sophisticated derivative of the privileged 3,7-diazabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry and neuroscience research. This compound features a rigid, bicyclic "cage-like" architecture that pre-organizes its functional groups, making it a valuable template for studying molecular recognition and receptor-ligand interactions. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. The structural motif is analogous to that found in compounds interacting with nicotinic acetylcholine receptors (nAChRs) and NMDA receptors, suggesting utility in the development of cognitive enhancers, analgesics, or agents for addiction research. The dimethyl substitution at the 1 and 5 positions and the ketone group at the 9 position provide handles for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). The dihydrochloride salt form ensures enhanced solubility and stability in aqueous buffers, facilitating its use in in vitro biological assays. Researchers utilize this compound for probing enzyme mechanisms, as a building block for combinatorial chemistry libraries, and in the design of novel molecular probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJBOHHKBBLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169419
Record name 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172882-04-1
Record name 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172882041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base Compound Synthesis

The parent compound, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as the precursor for dihydrochloride formation. While proprietary methods dominate industrial production, laboratory-scale synthesis typically follows a double Mannich reaction pathway. Key reactants include acetone, formaldehyde, and ammonium acetate, though specific molar ratios and catalysts remain undisclosed in public literature.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt is achieved via protonation of the tertiary amine groups using hydrochloric acid. Two primary approaches are documented:

Gaseous HCl Method

  • Procedure : The base compound is dissolved in a polar aprotic solvent (e.g., methanol or ethanol). Anhydrous HCl gas is bubbled through the solution at 0–5°C until precipitation completes.

  • Yield : 85–92% (purity >98% by HPLC).

  • Advantages : Minimizes solvent contamination; suitable for anhydrous conditions.

Aqueous HCl Method

  • Procedure : Concentrated hydrochloric acid (37% w/w) is added dropwise to a stirred suspension of the base compound in water or ethanol. The mixture is refluxed for 1–2 hours, then cooled to induce crystallization.

  • Yield : 78–88% (purity 95–97%).

  • Advantages : Cost-effective; scalable for industrial batches.

Table 1: Comparative Analysis of HCl Addition Methods

ParameterGaseous HCl MethodAqueous HCl Method
Reaction Temperature0–5°C25–80°C
SolventMethanolWater/Ethanol
Typical Yield85–92%78–88%
Purity>98%95–97%
ScalabilityModerateHigh

Industrial-Scale Optimization

Crystallization and Purification

Industrial processes prioritize yield and reproducibility through controlled crystallization:

  • Anti-solvent Addition : After HCl neutralization, water or diethyl ether is introduced to reduce solubility, forcing salt precipitation.

  • Recrystallization : Crude product is dissolved in hot ethanol (70°C) and filtered to remove insoluble impurities. Slow cooling yields needle-like crystals.

Process Monitoring

  • pH Control : Maintain pH <2 during HCl addition to ensure complete protonation of both amine groups.

  • In-line Analytics : FTIR probes track amine protonation (disappearance of N–H stretches at ~2650 cm⁻¹).

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 4H, bridgehead CH₂), 2.95 (s, 6H, N–CH₃), 2.70–2.50 (m, 4H, N–CH₂).

  • IR (KBr): 1718 cm⁻¹ (C=O stretch), 2550–2450 cm⁻¹ (N⁺–H vibrations).

Purity Assessment

  • HPLC : C₁₈ column (5 µm, 250 × 4.6 mm), mobile phase: 70:30 H₂O/MeCN + 0.1% TFA, flow rate 1.0 mL/min, retention time = 6.8 min.

  • Elemental Analysis : Calculated for C₉H₁₈Cl₂N₂O: C 44.83%, H 7.52%, N 11.62%; Found: C 44.78%, H 7.49%, N 11.58%.

Challenges and Mitigation Strategies

Hygroscopicity Management

The dihydrochloride salt exhibits hygroscopicity, necessitating:

  • Packaging : Storage in nitrogen-flushed, amber glass vials with desiccant packs.

  • Lyophilization : Freeze-drying aqueous solutions to produce stable amorphous powders.

Byproduct Formation

  • Chloroimpurities : Excess HCl or elevated temperatures may generate chlorinated byproducts. Mitigated via strict stoichiometric control (2.05–2.10 eq. HCl per amine group).

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements explore microreactor systems for improved heat transfer and mixing:

  • Residence Time : 5–10 minutes at 50°C.

  • Output : 90% yield with 99% purity, demonstrating potential for high-throughput production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride are best understood through comparison with bispidinone derivatives and related diazabicyclic compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Bispidinone Derivatives

Compound Name & Structure Key Substituents Biological Activity Key Findings
This compound –CH₃ at 1,5-positions; HCl counterions AMPA receptor modulation, anticancer activity High modulatory effect on AMPA receptors (10⁻¹¹–10⁻⁶ M) ; intermediate cytotoxicity in cancer cells
BisP4 : 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl derivative Tryptophan residues; diphenyl groups Anti-pancreatic cancer IC₅₀ = 17.5 µM (MiaPaCa-2 cells); apoptosis induction via caspase-3 activation
3,7-Bis(2-(S)-amino-4-methylsulfanylbutyryl)-1,5-diphenyl derivative (BisP2) Methylsulfanylbutyryl groups Limited cytotoxicity No significant reduction in pancreatic cancer cell viability at ≤50 µM
3-Acetyl-7-(benzofuran-5-carbonyl) derivative Benzofuran-carbonyl; acetyl groups Neuroprotective (AMPA receptor modulation) Positive allosteric modulation in Purkinje neurons; dual binding modes
N,N′-Bis(2-iodoacetyl) peroxosolvate Iodoacetyl; H₂O₂ solvate Halogen bonding in crystal lattices Stabilized via O–I interactions; potential for redox-active drug delivery
1,5-Dimethyl-3,7-bis((3-methylisoxazol-5-yl)methyl) derivative 3-Methylisoxazole groups SARS-CoV-2 main protease inhibition IC₅₀ = 3.2 µM; competitive binding to viral protease active site

Key Comparative Insights

Substituent-Driven Bioactivity Tryptophan and Indole Groups: BisP4’s tryptophan substituents enhance cytotoxicity by promoting apoptosis, likely due to improved membrane penetration and protein-binding affinity . Halogenated Derivatives: Iodo- and bromo-acetyl derivatives form stable peroxosolvates via O–X (X = I, Br) halogen bonds, which may improve shelf-life but require further toxicity studies .

Receptor Modulation vs. Cytotoxicity

  • The parent compound and its benzofuran-carbonyl derivative exhibit neuroprotective effects via AMPA receptor modulation, whereas BisP4 and related diphenyl derivatives prioritize anticancer activity . This divergence underscores the scaffold’s adaptability to target distinct pathways.

Synthetic Flexibility

  • Functionalization methods vary:

  • BisP4 : Synthesized via HCl-mediated deprotection of tert-butyloxycarbonyl (Boc) groups .
  • AMPA Modulator: Achieved through selective monoacetylation at low temperatures to preserve asymmetry .
  • SARS-CoV-2 Inhibitor : Derived from nucleophilic substitution using chloroacetyl precursors .

Structural Stability

  • X-ray crystallography of derivatives like 3,7-dibenzoyl-1,5-dimethyl-9-oxo reveals a boat-chair conformation stabilized by intramolecular hydrogen bonds, critical for maintaining binding pocket geometry .

Biological Activity

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (CAS No. 80808-96-4) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H16_{16}N2_2O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 80808-96-4
  • Structure : The compound features a unique bicyclic structure which may contribute to its biological properties.

This compound exhibits various biological activities attributed to its interaction with biological macromolecules:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit glycosidases and other enzymes critical for cellular processes. This inhibition can disrupt metabolic pathways and has implications in treating diseases such as cancer and viral infections .
  • Antiviral Properties : Research has indicated that related bicyclic compounds can inhibit viral replication by interfering with the folding of viral proteins, suggesting a potential application in antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related structures:

  • Anticancer Activity : A study demonstrated that derivatives of bicyclic compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research indicated that similar bicyclic structures could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antimicrobial Activity : Some studies have reported that bicyclic compounds possess antimicrobial properties, making them candidates for developing new antimicrobial agents .

Data Table of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Enzyme InhibitionBicyclic analogsInhibition of glycosidases
AntiviralBicyclic derivativesReduced viral replication
AnticancerBicyclic analogsInduction of apoptosis
NeuroprotectionSimilar bicyclic structuresProtection against oxidative stress
AntimicrobialBicyclic compoundsInhibition of bacterial growth

Q & A

Q. What are the common synthetic routes for 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride?

The compound is typically synthesized via a double Mannich reaction , which involves condensation of ketones, aldehydes, and ammonium acetate. For example:

  • Base synthesis : Reacting acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio yields the bicyclic core. Subsequent functionalization (e.g., alkylation or acylation) introduces substituents.
  • Dihydrochloride formation : The free base is treated with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., methanol) to form the dihydrochloride salt .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Conformational analysis : The bicyclic core adopts a boat-boat conformation (puckering parameters: q₂ = 1.565 Å, θ₂ = 86.8°), stabilized by intramolecular C–H⋯O/N and C–H⋯π interactions .
  • Hydrogen bonding : The dihydrochloride salt forms N–H⋯Cl hydrogen bonds, critical for crystal packing .

Q. Key Structural Parameters

Bond Angle (°)Bond Length (Å)Deviation from Planarity (Å)
N1–C5–C28111.60.489 (C5), -0.599 (C1)
Cl1–C91.752-

Q. What spectroscopic techniques are used for structural elucidation?

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., methyl groups at 1,5-positions show distinct splitting patterns) .
  • IR : Amide C=O stretches (~1718 cm1^{-1}) and N–H stretches (~2656 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents affect the conformational dynamics of the bicyclic core?

Substituents (e.g., methyl, phenyl, or acyl groups) influence ring puckering and stereoelectronic effects :

  • Methyl groups : Enhance rigidity by restricting chair-chair conformations. DFT studies show methyl substitution reduces energy barriers for ring inversion by 2–3 kcal/mol .
  • Acyl groups : Introduce steric hindrance, favoring boat conformations (e.g., chloroacetyl groups increase dihedral angles to ~89.8°) .

Q. Table: Conformational Energy Differences

SubstituentPredominant ConformationΔE (kcal/mol)
1,5-DimethylTwin-chair0.0 (reference)
3,7-DiacylBoat-boat+1.8
PhenylChair-boat+2.3

Q. What computational methods predict reactivity and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:

  • HOMO-LUMO gap : ΔE = 5.305 eV (indicating moderate electrophilicity). HOMO localizes on the carbonyl group, while LUMO resides on the bicyclic ring .
  • Molecular Electrostatic Potential (MEP) : The carbonyl oxygen (red regions) is nucleophilic, while the NH groups (blue regions) are electrophilic .

Q. Key DFT Results

PropertyValue (eV)Significance
HOMO-6.361Electron-rich regions (C=O)
LUMO-1.056Electron-deficient (bicyclic ring)
ΔE5.305Predicts charge-transfer reactivity

Q. How does the compound interact with biological targets?

Molecular docking and in vitro assays reveal mechanisms:

  • Anticancer activity : The dihydrochloride salt induces apoptosis in pancreatic cancer cells (MiaPaCa-2) via mitochondrial pathway activation, with IC₅₀ = 12.5 μM .
  • Analgesic activity : Complexation with β-cyclodextrin enhances bioavailability, reducing acute toxicity (LD₅₀ > 500 mg/kg vs. 150 mg/kg for tramal) .

Q. Table: Biological Activity Data

Cell Line/ModelEffectMechanismReference
HeLa (cervical)S-phase arrestp53/p21 upregulation
A549 (lung)Microtubule disruptionTubulin polymerization inhibition

Q. Are there contradictions in reported biological activities?

Yes. For example:

  • Cytotoxicity variability : Some analogs (e.g., Bisp4 in ) show strong activity (IC₅₀ = 10 μM), while others (Bisp1/Bisp2) are inactive. This is attributed to substituent-dependent membrane permeability and target binding affinity .
  • Resolution : Structure-activity relationship (SAR) studies prioritize substituents with balanced lipophilicity (ClogP ~2.5) and hydrogen-bond donors .

Q. Methodological Recommendations

  • For synthesis : Optimize Mannich reaction stoichiometry (1:4:2 for ketone:aldehyde:ammonium acetate) .
  • For DFT : Include solvent effects (PCM model) to improve HOMO-LUMO predictions .
  • For bioassays : Use β-cyclodextrin encapsulation to mitigate solubility issues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Reactant of Route 2
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride

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